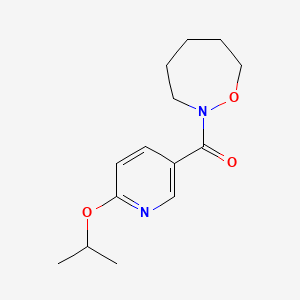
Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone is a complex organic compound that belongs to the class of heterocyclic compounds It features an oxazepane ring fused with a phenyl group substituted with a propan-2-ylsulfonyl group
Preparation Methods
The synthesis of Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxazepane ring through cyclization reactions, followed by the introduction of the phenyl and propan-2-ylsulfonyl groups. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the phenyl ring or oxazepane ring are replaced with other substituents. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved in its mechanism of action depend on the specific target and the context of its use, whether in medicinal chemistry or materials science.
Comparison with Similar Compounds
Oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone can be compared with other similar compounds, such as:
Oxazepam: A benzodiazepine used for its anxiolytic and sedative properties.
Propan-2-ylsulfonylphenyl derivatives: Compounds with similar sulfonyl groups that exhibit various biological activities.
Other oxazepane derivatives: Compounds with the oxazepane ring structure that are studied for their diverse chemical and biological properties
Properties
IUPAC Name |
oxazepan-2-yl-(2-propan-2-ylsulfonylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO4S/c1-12(2)21(18,19)14-9-5-4-8-13(14)15(17)16-10-6-3-7-11-20-16/h4-5,8-9,12H,3,6-7,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIRDKQYBVGKBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC=C1C(=O)N2CCCCCO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-thiophen-3-yl-N-[6-(trifluoromethyl)pyridazin-3-yl]pyrrolidine-1-carboxamide](/img/structure/B6772210.png)
![1-[1-(5-Methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]-3-[6-(trifluoromethyl)pyridazin-3-yl]urea](/img/structure/B6772216.png)
![4-(pyrazol-1-ylmethyl)-N-[6-(trifluoromethyl)pyridazin-3-yl]piperidine-1-carboxamide](/img/structure/B6772218.png)
![1-[3-(11-Azatricyclo[6.2.1.02,7]undeca-2,4,6-triene-11-carbonyl)azetidin-1-yl]ethanone](/img/structure/B6772253.png)
![1-Methyl-4-[[3-[3-(morpholin-4-ylmethyl)phenyl]-1,2,4-oxadiazol-5-yl]methyl]piperazin-2-one](/img/structure/B6772257.png)
![3,3-Dimethyl-4-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-thiazinane 1-oxide](/img/structure/B6772265.png)
![3-[[2-(3-Methylbutyl)cyclopentyl]amino]-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one](/img/structure/B6772270.png)
![3-Hydroxy-1-[1-(1-methylpyrazol-4-yl)-2-oxopiperidin-3-yl]pyrrolidine-3-carboxamide](/img/structure/B6772272.png)

![N-[[1-(difluoromethyl)imidazol-2-yl]methyl]oxetane-3-sulfonamide](/img/structure/B6772288.png)



![2-[1-(Oxazepan-2-yl)-1-oxopropan-2-yl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B6772328.png)
